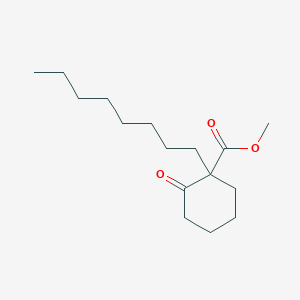

Methyl 1-octyl-2-oxocyclohexanecarboxylate

Description

BenchChem offers high-quality Methyl 1-octyl-2-oxocyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-octyl-2-oxocyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-octyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJCZXHHFSZUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(CCCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of octyl-substituted beta-keto esters

An In-depth Technical Guide on the Thermodynamic Stability of Octyl-Substituted β-Keto Esters

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the predictability of a molecule's behavior is paramount. For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely an academic exercise; it is a cornerstone of robust formulation, efficacy, and safety. β-Keto esters, a prevalent structural motif in numerous synthetic pathways, present a unique challenge and opportunity due to their existence as a dynamic equilibrium of tautomeric forms. The octyl-substituted variants, with their significant lipophilic character, are of particular interest in the development of compounds targeting hydrophobic pockets in biological systems. This guide provides a comprehensive exploration of the thermodynamic stability of these molecules, offering both foundational knowledge and practical, field-proven methodologies for its assessment.

The Duality of β-Keto Esters: An Introduction to Keto-Enol Tautomerism

β-Keto esters are organic compounds containing a ketone functional group at the β-position relative to an ester group. A key characteristic of these molecules is their ability to exist as two readily interconvertible constitutional isomers: the keto and the enol forms.[1][2] This phenomenon, known as keto-enol tautomerism, is a chemical equilibrium that plays a pivotal role in the reactivity, solubility, and ultimately, the thermodynamic stability of the compound.[3][4]

The equilibrium between the keto and enol tautomers is not a mere resonance; it involves the movement of both a proton and a double bond.[2][5] While for simple ketones the equilibrium heavily favors the keto form, in β-keto esters, the enol form can be significantly stabilized.[3][6] This enhanced stability arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-system.[1][3]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered ring through an intramolecular hydrogen bond with the carbonyl oxygen of the ester.[1][2]

The presence of a significant proportion of the enol tautomer has profound implications for the chemical and physical properties of octyl-substituted β-keto esters, influencing their behavior in both synthetic reactions and biological environments.

Factors Governing the Thermodynamic Stability of Octyl-Substituted β-Keto Esters

The position of the keto-enol equilibrium, and thus the overall thermodynamic stability, is a delicate balance influenced by several interconnected factors. For octyl-substituted β-keto esters, the interplay between the long alkyl chain and its immediate chemical environment is critical.

The Inductive and Steric Influence of the Octyl Group

The octyl group, being a long, non-polar alkyl chain, primarily exerts its influence through steric and inductive effects.

-

Inductive Effect: As an alkyl group, the octyl chain is weakly electron-donating. This can have a subtle effect on the electron density of the rest of the molecule, but it is generally not the dominant factor in determining the keto-enol equilibrium.

-

Steric Effects: The steric bulk of the octyl group can influence the relative stability of the keto and enol forms. In some conformations, steric hindrance between the octyl chain and other parts of the molecule might destabilize one tautomer over the other. However, in many linear octyl-substituted β-keto esters, this effect is less pronounced compared to more branched or bulky substituents.[3][6]

The Dominant Role of the Solvent Environment

The choice of solvent is one of the most significant external factors affecting the keto-enol equilibrium.[1][7] The general principle is that the equilibrium will shift to favor the tautomer that is better solvated.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the enol form is often favored. This is because the intramolecular hydrogen bond of the enol is most stable in an environment that does not compete for hydrogen bonding.[1]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong solvation of the keto form and a significant shift in the equilibrium towards the keto tautomer.

The lipophilic octyl chain will also influence the solubility of the entire molecule in different solvents, which can indirectly affect the observed tautomeric ratio.

The Impact of Temperature

Temperature can shift the position of the keto-enol equilibrium. By analyzing the equilibrium constant at different temperatures, it is possible to determine the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the tautomerization.[8][9] This information is crucial for understanding the fundamental thermodynamic driving forces of the equilibrium.

Experimental Determination of Thermodynamic Stability

A robust and reliable determination of the keto-enol equilibrium is essential. The most widely accepted and powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, with UV-Vis spectroscopy and computational methods serving as valuable complementary approaches.

Quantitative ¹H NMR Spectroscopy: The Gold Standard

Proton NMR (¹H NMR) spectroscopy is the most common and reliable method for quantifying the ratio of keto and enol tautomers in solution.[1][3][6] The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][7]

Key Diagnostic Signals:

-

Keto Form: The α-protons (the CH₂ group between the two carbonyls) typically appear as a singlet between 3.0 and 4.0 ppm.

-

Enol Form: The vinylic proton (=CH-) gives a characteristic singlet between 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH) is often a broad singlet at a much higher chemical shift (downfield), sometimes above 10 ppm, due to the intramolecular hydrogen bonding.

By comparing the integration values of the α-proton signal of the keto form and the vinylic proton signal of the enol form, the relative concentration of each tautomer can be accurately calculated.

Experimental Protocol: ¹H NMR Analysis of Keto-Enol Equilibrium

-

Sample Preparation:

-

Accurately weigh a sample of the octyl-substituted β-keto ester.

-

Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. The choice of solvent will directly influence the equilibrium.

-

Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

-

-

NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Optimize the spectral width to include all relevant signals, particularly the downfield enolic -OH proton.

-

Use a sufficient relaxation delay (D1) to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Carefully integrate the signals corresponding to the keto α-protons and the enol vinylic proton. It is crucial to integrate each signal multiple times to ensure accuracy.[6]

-

Calculate the percentage of each tautomer using the following formulas:

-

% Keto = [Integration of keto CH₂ / (Integration of keto CH₂ + (Integration of enol =CH * 2))] * 100

-

% Enol = [ (Integration of enol =CH * 2) / (Integration of keto CH₂ + (Integration of enol =CH * 2))] * 100

-

Note: The integration of the enol vinylic proton is multiplied by two to account for the two α-protons in the keto form.

-

-

Calculate the equilibrium constant (Keq): Keq = [% Enol] / [% Keto]

-

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium.[1][10] The conjugated π-system of the enol tautomer absorbs light at a longer wavelength (λmax) compared to the non-conjugated keto form.[1][11] By measuring the absorbance at the λmax of the enol, its concentration can be determined, and thus the equilibrium constant can be calculated. This method is particularly useful for studying the kinetics of tautomerization.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the keto and enol tautomers and predict their relative stabilities.[12][13] These computational methods can provide valuable insights into the geometric and electronic properties of each tautomer and can help to rationalize experimentally observed trends.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Table 1: Tautomeric Equilibrium of Octyl 3-oxobutanoate in Various Solvents at 298 K

| Solvent | Dielectric Constant | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| Hexane | 1.88 | 35 | 65 | 1.86 |

| Toluene | 2.38 | 42 | 58 | 1.38 |

| Chloroform (CDCl₃) | 4.81 | 68 | 32 | 0.47 |

| Acetone-d₆ | 20.7 | 85 | 15 | 0.18 |

| DMSO-d₆ | 46.7 | 92 | 8 | 0.09 |

| Water (D₂O) | 80.1 | >98 | <2 | <0.02 |

Note: The values presented in this table are illustrative and represent typical trends for β-keto esters. Actual experimental values for a specific octyl-substituted β-keto ester may vary.

The data clearly demonstrates the trend of increasing keto tautomer concentration with increasing solvent polarity, as predicted by theory.

Visualizing the Workflow and Concepts

Diagrams are invaluable for illustrating complex relationships and experimental workflows.

Caption: Workflow for ¹H NMR Determination of Tautomeric Equilibrium.

Conclusion: From Fundamental Understanding to Practical Application

A thorough understanding of the thermodynamic stability of octyl-substituted β-keto esters is indispensable for their effective utilization in drug development and synthetic chemistry. The keto-enol tautomerism is the central phenomenon governing this stability, and its equilibrium is highly sensitive to the molecular structure and the surrounding environment. By employing robust analytical techniques, particularly quantitative ¹H NMR spectroscopy, researchers can gain precise insights into the tautomeric composition. This knowledge enables the rational design of experiments, the optimization of reaction conditions, and the development of stable and efficacious pharmaceutical formulations. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of these versatile chemical entities.

References

- BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Benchchem.

- DiVerdi, J. A. NMR Determination of Keto-Enol Equilibrium Constants.

-

Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

- Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Grushow, A., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Jacquemin, D., et al.

- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A.

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Ramirez-Galicia, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]

-

Jarger, J. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

- Kistemaker, J. C. M., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.

- BenchChem. (2026). Acetoacetic Acid n-Octyl Ester | 16436-00-3. Benchchem.

-

PubChem. Octyl acetoacetate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Fiveable. (2025). Beta-Keto Ester Definition. [Link]

-

Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

-

Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy, 32(5), 319-329. [Link]

-

Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 129. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

ResearchGate. (2025). Mastering β-keto esters. [Link]

-

ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Executive Summary

Methyl 1-octyl-2-oxocyclohexanecarboxylate is a functionalized cyclic

This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of lipophilic drug delivery systems and functionalized cyclohexanones. Its synthesis represents a classic challenge in enolate chemistry: achieving selective C-alkylation over O-alkylation while suppressing decarboxylation.

This guide provides a validated, high-fidelity protocol for the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate via the alkylation of methyl 2-oxocyclohexanecarboxylate. It prioritizes mechanistic understanding, safety, and reproducibility.

Retrosynthetic Analysis

To design the optimal synthetic route, we must first visualize the disconnection of the target molecule. The most logical disconnection is at the quaternary center (C1), removing the octyl chain to reveal the stabilized enolate precursor.

Figure 1: Retrosynthetic disconnection showing the breakdown of the target into the cyclic

Core Synthetic Strategy

The Challenge: C- vs. O-Alkylation

The alkylation of enolates is governed by the Hard-Soft Acid-Base (HSAB) theory.

-

O-Alkylation: Favored by "hard" electrophiles and polar, aprotic solvents that separate the ion pair (e.g., HMPA), leaving the "hard" oxygen anion exposed.

-

C-Alkylation (Desired): Favored by "soft" electrophiles (like alkyl iodides/bromides) and conditions that permit thermodynamic equilibration.

Selected Approach: We will utilize Sodium Hydride (NaH) in Dimethylformamide (DMF) or Tetrahydrofuran (THF) .

-

Why NaH? It ensures irreversible, quantitative deprotonation of the acidic proton (pKa ~11) at C1.

-

Why DMF? It promotes the solubility of the enolate but, unlike HMPA, typically favors C-alkylation with alkyl halides due to the thermodynamic stability of the C-C bond formation over the C-O bond.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the enolate nucleophile attacks the primary carbon of the octyl bromide.

Figure 2: Mechanistic pathway highlighting the deprotonation and subsequent SN2 attack.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |

| Methyl 2-oxocyclohexanecarboxylate | Substrate | 1.0 | 156.18 | Dry before use |

| 1-Bromooctane | Electrophile | 1.1 | 193.13 | Distill if colored |

| Sodium Hydride (60% in oil) | Base | 1.1 | 24.00 | Wash with hexane if oil-free desired |

| DMF (Anhydrous) | Solvent | N/A | N/A | Keep under Argon/N2 |

Step-by-Step Procedure

Step 1: Preparation of the Enolate

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

-

Add Sodium Hydride (60% dispersion, 1.1 equiv) to the flask.

-

Expert Tip: If high purity is required, wash the NaH with anhydrous hexane (3x) under inert atmosphere to remove mineral oil, then dry under vacuum.

-

-

Add anhydrous DMF (0.5 M concentration relative to substrate) via syringe. Cool the suspension to 0°C in an ice bath.

-

Add Methyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise over 15 minutes.

-

Observation: Hydrogen gas evolution will occur. Ensure proper venting via a needle outlet connected to a bubbler.

-

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn clear/yellowish.[1]

Step 2: Alkylation

-

Re-cool the solution to 0°C .

-

Add 1-Bromooctane (1.1 equiv) dropwise via syringe.

-

Remove the ice bath and allow the reaction to stir at Room Temperature for 12–18 hours.

-

Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc in Hexanes). The starting material (lower Rf due to enol acidity) should disappear.

-

Step 3: Workup & Purification

-

Quench the reaction carefully with saturated aqueous NH4Cl (exothermic).

-

Extract the mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.

-

Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Yield Expectation: 75–85%.

-

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the methine proton signal (present in the starting material at ~3.2 ppm or as an enol) and the appearance of the octyl chain signals.

Expected 1H NMR Data (400 MHz, CDCl3):

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.71 | Singlet (s) | 3H | Methyl Ester (-COOCH3 ) |

| 2.45 – 2.55 | Multiplet (m) | 2H | Ring -CH2- adjacent to Ketone |

| 1.90 – 2.10 | Multiplet (m) | 2H | Ring -CH2- |

| 1.40 – 1.80 | Multiplet (m) | 6H | Ring -CH2- and Octyl |

| 1.20 – 1.35 | Broad (br) | 10H | Octyl Chain bulk methylene |

| 0.88 | Triplet (t) | 3H | Octyl Terminal Methyl |

Key Diagnostic Feature: The disappearance of the acidic proton at the

Troubleshooting & Expert Insights

Common Pitfalls

-

O-Alkylation: If you observe a product with an alkene signal in the NMR (enol ether), O-alkylation has occurred.

-

Correction: Switch solvent to THF (less polar) or ensure the reaction temperature is kept lower initially. However, with simple alkyl bromides, this is rare.

-

-

Incomplete Reaction: Steric hindrance at the quaternary center can slow down the SN2 attack.

-

Correction: Add NaI (0.1 equiv) to generate the octyl iodide in situ (Finkelstein reaction), which is a better electrophile. Heat to 50°C if necessary.

-

-

Decarboxylation: If the ester group is lost (product is 2-octylcyclohexanone).

-

Cause: Presence of water/hydroxide at high temperatures (Krapcho conditions).

-

Correction: Ensure reagents are strictly anhydrous. Avoid heating above 80°C in DMF.

-

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce hydrogen gas. Use dry glassware and inert atmosphere.

-

Alkyl Halides: 1-Bromooctane is an irritant. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use double gloves.

References

-

General Alkyl

-Keto Esters:- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.

-

Organic Syntheses, Coll.[2] Vol. 5, p. 848 (1973); Vol. 42, p. 75 (1962). (Protocol foundation for cyclic keto-ester alkylation).

- Rhoads, S. J., & Holder, R. W. "The Alkylation of Enolates." Tetrahedron, 1969.

-

Specific Substrate Analogues

-

PubChem Compound Summary for Methyl 1-methyl-2-oxocyclohexane-1-carboxylate (CID 348627).[3] (Structural analogue verification).

-

Sources

Physical properties and melting point of Methyl 1-octyl-2-oxocyclohexanecarboxylate

This technical guide details the physical properties, synthesis, and characterization of Methyl 1-octyl-2-oxocyclohexanecarboxylate , a critical intermediate in the synthesis of resorcinol-based cannabinoids (such as analogs of CP-47,497) and lipophilic bioactive scaffolds.

Chemical Identity & Structural Analysis

This compound is a

| Parameter | Data |

| IUPAC Name | Methyl 1-octyl-2-oxocyclohexane-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 268.40 g/mol |

| Core Scaffold | Cyclohexanone ( |

| Key Substituent |

Physical Properties & Melting Point Analysis[1]

State of Matter & Melting Point

Contrary to many crystalline pharmaceutical intermediates, Methyl 1-octyl-2-oxocyclohexanecarboxylate exists as a viscous, colorless to pale yellow oil at standard temperature and pressure (STP).

-

Melting Point (Experimental): < 20°C (Liquid at Room Temperature).

-

Thermodynamic Rationale: The introduction of the long

-octyl chain (8 carbons) disrupts the crystal lattice packing efficiency of the cyclohexane ring. While the parent compound (Methyl 2-oxocyclohexanecarboxylate) has higher structural rigidity, the rotational degrees of freedom provided by the octyl tail significantly increase entropy, lowering the melting point below ambient temperatures.

Boiling Point & Volatility

Due to its high molecular weight (268.40 g/mol ) and polar ester/ketone functionalities, this compound exhibits a high boiling point and is prone to thermal decomposition at atmospheric pressure.

-

Boiling Point (Atmospheric): > 300°C (Decomposes).

-

Boiling Point (Reduced Pressure): ~160–165°C at 0.5 mmHg.

-

Handling Implication: Purification must be performed via high-vacuum fractional distillation or silica gel column chromatography (flash chromatography) to avoid thermal degradation (decarboxylation).

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether, THF, Toluene.

-

Insoluble: Water (Highly lipophilic due to the

chain).

Synthesis Protocol: C-Alkylation of -Keto Esters

The most robust synthetic route involves the C-alkylation of methyl 2-oxocyclohexanecarboxylate using 1-iodooctane and a strong non-nucleophilic base. This reaction exploits the acidity of the proton at the C1 position (

Reaction Mechanism (DOT Visualization)

The following diagram outlines the transformation from the starting material to the alkylated product via an enolate intermediate.

Figure 1: Mechanistic pathway for the C-alkylation of the

Detailed Experimental Procedure

Safety Note: Sodium Hydride (NaH) is pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

-

Reagent Preparation:

-

Wash Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) with dry hexane to remove oil. Suspend in anhydrous THF or DMF.

-

-

Enolate Formation:

-

Cool the NaH suspension to 0°C.

-

Add Methyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise. Hydrogen gas (

) will evolve. -

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete deprotonation.

-

-

Alkylation:

-

Add 1-Iodooctane (1.1 equiv) dropwise to the enolate solution.

-

Note: 1-Iodooctane is preferred over 1-bromooctane for faster kinetics (better leaving group).

-

Heat the mixture to reflux (THF: 66°C) or 60°C (DMF) for 12–18 hours.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with Diethyl Ether (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

Purification Workflow (DOT Visualization)

Figure 2: Purification logic tree distinguishing between distillation (scale) and chromatography (purity).

Characterization & Validation

To confirm the synthesis of the target molecule and exclude O-alkylated byproducts, the following spectroscopic data must be verified.

| Method | Expected Signal / Observation | Structural Validation |

| 1H NMR | Disappearance of the doublet/multiplet at | Confirms substitution at the |

| 1H NMR | Triplet at | Confirms incorporation of the octyl chain. |

| IR Spectroscopy | Strong bands at ~1710 | Confirms retention of the |

| Mass Spectrometry | Molecular Ion | Confirms molecular formula |

Applications in Drug Development

This molecule is a versatile building block, primarily utilized in the synthesis of Cannabimimetic Agents .

-

Resorcinol Synthesis: It serves as a precursor to substituted resorcinols via aromatization protocols.

-

CP-Series Cannabinoids: It acts as a structural homolog to the intermediates used in the synthesis of CP-47,497 and CP-55,940 . The octyl chain corresponds to the lipophilic tail required for high affinity binding to

and -

Lipid Mimetics: Used in designing lipase inhibitors where the

-keto ester mimics the transition state of triglyceride hydrolysis.

References

-

Weissman, A., Milne, G. M., & Melvin, L. S. (1982).[1] Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol.[2] Journal of Pharmacology and Experimental Therapeutics.

-

Huffman, J. W., et al. (2010).[3] Synthesis and pharmacology of 1-methoxy analogs of CP-47,497. Bioorganic & Medicinal Chemistry.

-

PubChem.[4][5][6][7] Methyl 2-oxocyclohexanecarboxylate (Precursor Data). National Library of Medicine.

-

Melvin, L. S., et al. (1984).[1] Structure-activity relationships for cannabinoid agents. Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of 1-methoxy analogs of CP-47,497 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. octylisothiazolinone, 26530-20-1 [thegoodscentscompany.com]

- 6. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | C9H14O3 | CID 348627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Robinson Annulation using Octyl-Substituted Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Robinson Annulation in the Context of Lipophilic Scaffolds

The Robinson annulation is a powerful and classic organic reaction for the formation of a six-membered ring, which proceeds by a Michael addition followed by an intramolecular aldol condensation.[1][2][3] Discovered by Sir Robert Robinson in 1935, this reaction has become a cornerstone in the synthesis of polycyclic compounds, including steroids and terpenoids.[1][4] The reaction typically involves the condensation of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), to generate a cyclohexenone derivative.[5][6]

While the Robinson annulation is well-established for a variety of substrates, its application to precursors bearing long alkyl chains, such as an octyl group, presents unique challenges. The increased lipophilicity and potential for steric hindrance introduced by the octyl substituent can significantly impact reaction kinetics, solubility, and overall efficiency. These challenges necessitate a careful consideration and optimization of reaction conditions.

This application note provides a detailed guide for researchers navigating the complexities of the Robinson annulation with octyl-substituted precursors. It offers insights into the mechanistic nuances, outlines potential challenges, and provides detailed protocols as starting points for experimental design.

Mechanistic Overview: A Two-Step Cascade

The Robinson annulation is a tandem reaction that elegantly combines two fundamental transformations in a single pot or in a stepwise manner:

-

Michael Addition: The reaction is typically initiated by a base, which deprotonates the α-carbon of the ketone (e.g., 2-octylcyclohexanone) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. This step results in the formation of a 1,5-diketone intermediate.[5][6]

-

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, still in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the ketone's α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated cyclic ketone product.[5][7]

It is worth noting that while a one-pot procedure is common, higher yields can sometimes be achieved by isolating the Michael adduct before proceeding with the aldol condensation.[8]

Challenges and Strategic Considerations for Octyl-Substituted Precursors

The presence of a long, nonpolar octyl chain introduces several challenges that must be addressed for a successful Robinson annulation:

-

Solubility: Octyl-substituted ketones are significantly less soluble in common polar protic solvents (e.g., methanol, ethanol) that are traditionally used for the Robinson annulation. This poor solubility can lead to slow reaction rates and reduced yields due to the heterogeneous nature of the reaction mixture.

-

Steric Hindrance: The bulky octyl group can sterically hinder the approach of the enolate to the Michael acceptor, potentially slowing down the initial Michael addition. The regioselectivity of the initial deprotonation of the ketone can also be influenced by the steric bulk of the substituent.

-

Side Reactions: As with many base-catalyzed reactions, side reactions such as self-condensation of the ketone or polymerization of the Michael acceptor can compete with the desired annulation pathway.[9]

To overcome these challenges, careful selection of the solvent, base, and reaction temperature is paramount.

Experimental Protocols

The following protocols are provided as starting points for the Robinson annulation of octyl-substituted precursors. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: Homogeneous Reaction in an Aprotic Polar Solvent

This protocol is designed to address the solubility challenges by employing an aprotic polar solvent.

Rationale: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent at solvating both nonpolar organic molecules and the ionic intermediates of the reaction, thereby creating a homogeneous reaction environment.

Materials:

-

2-Octylcyclohexanone (1.0 eq)

-

Methyl vinyl ketone (MVK) (1.2 - 1.5 eq)

-

Potassium tert-butoxide (KOtBu) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Reagents for workup and purification (diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-octylcyclohexanone (1.0 eq) and anhydrous DMF.

-

Stir the solution under an inert atmosphere and cool to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) to the solution. Stir for 30 minutes at 0 °C to allow for complete enolate formation.

-

Slowly add methyl vinyl ketone (1.2 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Phase-Transfer Catalysis for Heterogeneous Reactions

This protocol is an alternative approach that can be effective when dealing with reactants that are immiscible.

Rationale: Phase-transfer catalysis facilitates the transfer of the anionic enolate from the aqueous or solid phase into the organic phase where the octyl-substituted ketone resides.[9][10][11] This is achieved by using a catalyst, typically a quaternary ammonium salt, which forms a lipophilic ion pair with the enolate.

Materials:

-

2-Octylcyclohexanone (1.0 eq)

-

Methyl vinyl ketone (MVK) (1.2 - 1.5 eq)

-

Potassium hydroxide (KOH) (solid, powdered) (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis.

-

Reagents for workup and purification as in Protocol 1.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-octylcyclohexanone (1.0 eq), methyl vinyl ketone (1.2 - 1.5 eq), tetrabutylammonium bromide (0.1 eq), and anhydrous toluene.

-

Add powdered potassium hydroxide (2.0 eq) to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation and Expected Outcomes

The success of the Robinson annulation with octyl-substituted precursors will depend on the specific substrate and the chosen reaction conditions. The following table provides a general overview of the key parameters and expected considerations.

| Parameter | Protocol 1 (Homogeneous) | Protocol 2 (Phase-Transfer) | Key Considerations |

| Solvent | DMF or DMSO | Toluene | The choice of solvent is critical for substrate solubility. |

| Base | Potassium tert-butoxide | Potassium hydroxide (solid) | The base should be strong enough to deprotonate the ketone but minimize side reactions. |

| Catalyst | None | Tetrabutylammonium bromide | Essential for facilitating the reaction in a two-phase system. |

| Temperature | 50-70 °C | 60-80 °C | Higher temperatures may be required to overcome steric hindrance and drive the reaction to completion, but can also promote side reactions. |

| Reaction Time | 4-24 hours | 6-48 hours | Monitor by TLC to determine the optimal reaction time. |

| Expected Yield | Moderate to Good | Moderate to Good | Yields will be highly substrate-dependent and may require optimization. |

Visualization of the Experimental Workflow

The general workflow for the Robinson annulation can be visualized as a two-stage process.

Caption: General workflow of the Robinson annulation with octyl-substituted precursors.

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a stronger base, or switching to a solvent with better solubilizing properties. For Protocol 2, ensure vigorous stirring to maximize the interfacial area between the phases.

-

Multiple Products: The formation of multiple products may indicate side reactions. Lowering the reaction temperature, using a less concentrated solution, or adding the Michael acceptor slowly can help to minimize these issues. In some cases, a two-step procedure where the Michael adduct is isolated and then subjected to the cyclization conditions may be beneficial.[8]

-

Purification Challenges: The nonpolar nature of the octyl-substituted product may require careful selection of the eluent system for column chromatography to achieve good separation from starting materials and byproducts.

Conclusion

The Robinson annulation remains a highly valuable tool for the construction of six-membered rings, even when dealing with challenging lipophilic substrates. By carefully considering the inherent challenges of solubility and steric hindrance posed by long alkyl chains such as an octyl group, and by selecting appropriate reaction conditions, researchers can successfully employ this classic reaction to synthesize novel and complex molecules. The protocols and considerations outlined in this application note provide a solid foundation for the development of robust and efficient Robinson annulation reactions for octyl-substituted precursors, paving the way for new discoveries in medicinal chemistry and materials science.

References

- Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.

-

NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

- Durst, H. D. (1979). Example of the Robinson Annulation Procedure via Phase Transfer Catalysis— A Beginning Organic Synthesis Experiment.

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Robinson annulation. Retrieved from [Link]

-

Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

-

Turner, R. L. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. UCL (University College London). Retrieved from [Link]

- Tóth, G., et al. (2006). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synlett, 2006(18), 2955-2958.

-

Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

- Hagiwara, H., et al. (2015). ENANTIODIVERGENT SYNTHESIS OF WIELAND-MIESCHER KETONE ANALOG MEDIATED BY A CHIRAL PYRIDINYLMETHYL. HETEROCYCLES, 90(2), 950.

-

The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

Bates, B. (1983). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. Retrieved from [Link]

-

Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

ng-voice. (n.d.). What Are The Two Starting Materials For A Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (2023, October 21). Wieland–Miescher ketone. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 20). Robinson annulation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]

-

MDPI. (2022, February 10). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Robinson Annulation | NROChemistry [nrochemistry.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Solvent Engineering for the Synthesis and Processing of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Topic: Solvent selection for nucleophilic substitution of Methyl 1-octyl-2-oxocyclohexanecarboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scope

Methyl 1-octyl-2-oxocyclohexanecarboxylate (CAS 2109037-87-6) is a critical intermediate in the synthesis of lipophilic cyclic ketones and pharmaceutical scaffolds. Its structural complexity—featuring a quaternary carbon at the

This guide addresses the two primary "nucleophilic substitution" contexts relevant to this molecule:

-

Synthesis (C-Alkylation): The formation of the quaternary center via nucleophilic substitution of octyl halides by the

-keto ester enolate. Critical Challenge: Controlling C- vs. O-alkylation regioselectivity. -

Decarboxylation (Krapcho): The downstream processing of the molecule via nucleophilic substitution at the ester methyl group (demethoxycarbonylation). Critical Challenge: Solvating anionic nucleophiles in a non-aqueous environment.

Mechanistic Insight: The Role of Solvent in Enolate Reactivity

The selection of solvent is the deterministic variable in the alkylation of methyl 2-oxocyclohexanecarboxylate. The reaction proceeds via an ambident enolate ion which can attack the electrophile (octyl halide) from either the Carbon (C-alkylation, desired) or the Oxygen (O-alkylation, undesired).

Ion Pairing and Regioselectivity

-

Contact Ion Pairs (CIP): In non-polar or low-polarity solvents (THF, Toluene), the metal cation (Li

, Na -

Solvent-Separated Ion Pairs (SSIP): In polar aprotic solvents (DMF, DMSO), the solvent encapsulates the cation. This exposes the "naked" enolate oxygen, increasing its nucleophilicity and leading to higher rates of O-alkylation byproducts (enol ethers).

Dielectric Constant ( ) & Transition States

For the Krapcho decarboxylation (downstream processing), the reaction involves an S

-

Requirement: High dielectric constant solvents (DMSO,

=46.7) are essential to dissociate the halide salt (e.g., LiCl) while leaving the anion sufficiently "desolvated" to act as a nucleophile. Protic solvents (Water, Alcohols) quench the nucleophile via hydrogen bonding and are unsuitable as primary solvents.

Solvent Selection Guide

Table 1: Solvent Performance Matrix for Alkylation (Synthesis)

Target: Formation of Methyl 1-octyl-2-oxocyclohexanecarboxylate

| Solvent System | Dielectric Const.[1][2][3] ( | Reaction Rate | C/O Selectivity | Recommendation | Mechanism Note |

| THF (Tetrahydrofuran) | 7.5 | Moderate | High (C-selective) | Primary Choice | Promotes Contact Ion Pairs (CIP); Li+ binds to O, directing alkylation to C. |

| DMF / DMSO | 36.7 / 46.7 | Fast | Low (Mixed) | Avoid | Promotes SSIP; significant O-alkylation (enol ether) formation. |

| Acetone | 20.7 | Moderate | Moderate | Secondary | Good for iodide electrophiles; requires weak bases (K |

| Toluene / Water (PTC) | 2.4 / 80 | Slow-Moderate | Very High | Scale-Up Choice | Phase Transfer Catalysis (PTC) allows use of inorganic bases with high selectivity. |

Table 2: Solvent Performance Matrix for Krapcho Decarboxylation

Target: Reaction OF Methyl 1-octyl-2-oxocyclohexanecarboxylate to 2-octylcyclohexanone

| Solvent System | Temp Limit | Salt Solubility | Recommendation | Mechanism Note |

| DMSO (Dimethyl sulfoxide) | 189°C | High | Gold Standard | Solvates cations effectively; leaves Cl-/CN- naked for S |

| DMF (Dimethylformamide) | 153°C | Moderate | Alternative | Use if workup requires lower boiling point removal. |

| Diglyme | 162°C | Moderate | Specialized | Useful for LiI mediated reactions; ether oxygens coordinate Li+. |

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways dictated by solvent choice.

Figure 1: Solvent-directed product divergence. Green path indicates optimal C-alkylation via Contact Ion Pairs (CIP).

Detailed Experimental Protocols

Protocol A: C-Selective Synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Objective: Maximize C-alkylation yield using specific solvation effects. Solvent System: Anhydrous THF (Tetrahydrofuran).[4]

-

Preparation: Flame-dry a 250 mL reaction flask under Argon atmosphere.

-

Enolate Formation:

-

Charge flask with NaH (60% dispersion, 1.1 equiv) washed with hexane to remove oil.

-

Add Anhydrous THF (0.5 M relative to substrate) .

-

Cool to 0°C .

-

Dropwise add Methyl 2-oxocyclohexanecarboxylate (1.0 equiv) . Evolution of H

gas will be observed. -

Mechanistic Check: Stir for 30 mins. The solution should be clear/yellow. The Na

is now coordinated to the enolate oxygen (CIP formation).

-

-

Nucleophilic Substitution (Alkylation):

-

Add 1-Iodooctane (1.1 equiv) dropwise. (Note: Iodides are preferred over bromides for faster kinetics in THF).

-

Allow to warm to room temperature and reflux for 12 hours.

-

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. -

Validation:

H NMR will show the disappearance of the doublet/triplet of the

Protocol B: Krapcho Decarboxylation of Methyl 1-octyl-2-oxocyclohexanecarboxylate

Objective: Removal of the ester group via nucleophilic attack on the methyl moiety. Solvent System: DMSO (Dimethyl sulfoxide) with water trace.[1]

-

Setup: Use a flask equipped with a reflux condenser.

-

Reaction Mixture:

-

Dissolve Methyl 1-octyl-2-oxocyclohexanecarboxylate (1.0 equiv) in DMSO (5 vol) .

-

Add LiCl (Lithium Chloride, 3.0 equiv) . The salt must be anhydrous initially, but the reaction requires trace water.

-

Add Water (1.0 equiv) . Crucial: Water acts as the proton source for the final enolate quench but must not be the solvent.

-

-

Thermal Activation:

-

Heat to 140–160°C .

-

Observation: Vigorous evolution of CO

gas indicates reaction progress.

-

-

Mechanism: Cl

attacks the methyl group of the ester (S -

Workup: Cool, dilute with water, and extract with hexanes (to remove DMSO).

References

-

Krapcho, A. P. (1982).

-Keto Esters, -

Reich, H. J. (2024). Solvent Effects in Enolate Alkylation. University of Wisconsin-Madison Chemistry Database. Link

-

PubChem. (2024). Methyl 1-octyl-2-oxocyclohexanecarboxylate Compound Summary. National Library of Medicine. Link

-

BenchChem. (2024). Overcoming over-alkylation in cyclohexanone reactions. BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate

An advanced guide to troubleshooting and optimizing the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate, designed for chemical researchers and process development scientists.

This guide provides in-depth technical assistance for the synthesis of Methyl 1-octyl-2-oxocyclohexanecarboxylate. It is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered during this procedure, ensuring a higher yield and purity of the final product.

Reaction Overview

The synthesis is typically a two-stage process. The first stage involves the formation of the core cyclic β-keto ester, Methyl 2-oxocyclohexanecarboxylate, via a Dieckmann condensation. The second, and often more challenging stage, is the selective α-alkylation of this intermediate with an octyl halide to yield the target molecule.[1][2] Success hinges on precise control of the alkylation step to favor C-alkylation and minimize side reactions.

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: Why is my overall yield consistently low? I'm recovering significant amounts of the starting material, Methyl 2-oxocyclohexanecarboxylate.

Answer: This is a classic problem indicating incomplete deprotonation or inefficient alkylation. The root cause often lies with the choice of base and reaction conditions.

Causality: The α-proton of Methyl 2-oxocyclohexanecarboxylate is acidic (pKa ≈ 10-12 in DMSO), but requires a sufficiently strong base for complete and irreversible deprotonation to form the reactive enolate. If the base is too weak or used in stoichiometric insufficiency, an equilibrium will exist, leaving a significant portion of the starting material unreacted.

Solutions:

-

Base Selection: The base must be stronger than the resulting enolate. While alkoxides like sodium ethoxide can work, they establish an equilibrium and can lead to side reactions like transesterification.[3] A strong, non-nucleophilic base is superior.

-

Recommended: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu). NaH offers the advantage that the only byproduct is hydrogen gas, which is easily removed.[1]

-

-

Solvent Purity: The solvent must be scrupulously anhydrous. Protic impurities (water, alcohols) will quench the base and the enolate, halting the reaction. Use freshly distilled, anhydrous solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

-

Reaction Temperature: Enolate formation is often performed at 0 °C to control exothermicity, followed by slow warming to room temperature to ensure complete deprotonation before adding the alkylating agent.

Caption: Decision tree for low conversion issues.

Q2: My reaction consumes the starting material, but the yield of the desired product is still low. TLC/GC-MS analysis shows a significant byproduct with the same mass.

Answer: This strongly suggests the formation of an isomer, most commonly the O-alkylated enol ether. This is a critical challenge in the alkylation of 1,3-dicarbonyl compounds.[4][5]

Causality: The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). The desired product comes from C-alkylation. The ratio of C- vs. O-alkylation is heavily influenced by the solvent, the metal counter-ion of the base, and the nature of the alkylating agent.

-

Hard and Soft Acid-Base (HSAB) Theory: The enolate oxygen is a "hard" nucleophile, while the carbon is "soft". Hard electrophiles prefer to react at the hard oxygen site, while soft electrophiles react at the soft carbon site.

Solutions:

-

Solvent Choice: Polar aprotic solvents like THF and DMF are highly recommended. They effectively solvate the metal counter-ion, creating a "freer" or "softer" enolate that preferentially reacts via C-alkylation.[5] Protic solvents or less polar solvents can favor O-alkylation.

-

Counter-ion Effect: Sodium (Na+) and potassium (K+) counter-ions from bases like NaH or KOtBu generally favor C-alkylation in polar aprotic solvents.

-

Leaving Group of Alkylating Agent: Softer leaving groups on the electrophile favor C-alkylation. The reactivity and "softness" trend is R-I > R-Br > R-Cl. Therefore, 1-iodooctane is the ideal alkylating agent. If using 1-bromooctane, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive 1-iodooctane.

| Parameter | Favors C-Alkylation (Product) | Favors O-Alkylation (Byproduct) |

| Solvent | Polar Aprotic (THF, DMF) | Protic or Non-polar |

| Base Counter-ion | Na+, K+, Li+ | More ionic character |

| Alkyl Halide | R-I, R-Br (Softer) | R-Cl, R-OTs (Harder) |

| Temperature | Generally lower | Generally higher |

Q3: The reaction seems to work, but purification by column chromatography is difficult, and my final product is impure. What can I do?

Answer: Purification can be challenging due to the similar polarities of the starting material, the O-alkylated byproduct, and the desired product. Optimizing both the workup and chromatography conditions is essential.

Solutions:

-

Aqueous Workup: After the reaction is complete (monitored by TLC), it must be quenched carefully. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Do not use strong acids, which can promote hydrolysis and decarboxylation.[6][7]

-

Extraction: Extract the product into a non-polar solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine to remove water-soluble impurities and break up emulsions. Dry the organic layer thoroughly with anhydrous magnesium sulfate (MgSO₄) before concentrating.

-

Chromatography:

-

Solvent System: The polarity of the eluent is critical. A non-polar/polar mixture like Hexanes/Ethyl Acetate is standard. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity (gradient elution). The O-alkylated product is typically less polar and will elute first.

-

Column Loading: Do not overload the silica gel column. A good rule of thumb is a 1:50 ratio of crude product to silica gel by weight.

-

-

Alternative Purification: If chromatography fails, consider vacuum distillation. Methyl 1-octyl-2-oxocyclohexanecarboxylate is a high-boiling liquid, and distillation under high vacuum can effectively separate it from non-volatile impurities.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the alkylation step? A: The reaction proceeds via a three-step mechanism:

-

Deprotonation: A strong base removes the acidic proton on the carbon between the two carbonyl groups.

-

Enolate Formation: This creates a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The enolate carbon attacks the electrophilic carbon of the 1-octyl halide in a classic Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond.

Caption: Simplified reaction mechanism.

Q: Can I use a weaker base like potassium carbonate? A: Yes, but it is less efficient and requires specific conditions. Bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF or acetone at elevated temperatures.[4] Sometimes, a phase-transfer catalyst (PTC) is added to improve the reaction rate under these milder conditions.[8] However, for predictable, high-yield synthesis on a lab scale, strong bases like NaH are more reliable.

Q: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.[9]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: 9:1 or 8:2 Hexanes:Ethyl Acetate.

-

Visualization: UV light (the β-keto ester is UV active) and staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution. The starting material will have a certain Rf value. As the reaction proceeds, a new, less polar spot corresponding to the product will appear at a higher Rf. The reaction is complete when the starting material spot has disappeared.

Q: Is it necessary to perform this reaction under an inert atmosphere (Nitrogen or Argon)? A: Absolutely. Strong bases like NaH and the enolate intermediate are highly reactive and sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere is critical to prevent quenching and degradation, thereby ensuring a high yield.[10]

Experimental Protocol: Optimized α-Alkylation

This protocol is designed to maximize the yield of Methyl 1-octyl-2-oxocyclohexanecarboxylate.

Materials:

-

Methyl 2-oxocyclohexanecarboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

1-Iodooctane (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with argon. Repeat three times.

-

Base Addition: To the flask, add anhydrous THF via syringe. Wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil, and then carefully add the NaH to the THF. Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Slowly add a solution of Methyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the NaH suspension via syringe over 20-30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Alkylation: Cool the resulting solution back to 0 °C. Add 1-iodooctane (1.05 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates complete consumption of the starting material).

-

Workup: Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) to afford the pure product.

References

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

-

Wang, Z., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Retrieved from [Link]

-

ScienceMadness. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

-

YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Reaction Conditions for the α- Alkylation of Ketones. Retrieved from [Link]

-

Cadierno, V., et al. (2015). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Catalysis Science & Technology. Retrieved from [Link]

-

ResearchGate. (2021). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]

-

Mohr, J. T., et al. (2010). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

-

YouTube. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-allyl-2-methylcyclohexanone. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. aklectures.com [aklectures.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Minimizing O-alkylation side reactions in beta-keto ester synthesis

Technical Support Center: Optimizing C-Selectivity in

Ticket ID: #C-ALK-001 Topic: Minimizing O-alkylation side reactions during enolate synthesis. Status: Open Assigned Specialist: Senior Application Scientist

The Core Issue: Ambident Nucleophiles

The root cause of your issue lies in the ambident nature of

-

The Oxygen (O-site): High electronegativity, high charge density. It is a "Hard" nucleophile.

-

The Carbon (C-site): Lower electronegativity, more polarizable. It is a "Soft" nucleophile.

The Directive: To minimize O-alkylation, you must manipulate the reaction environment (Solvent, Cation, Electrophile) to favor the Soft-Soft interaction (C-attack) and suppress the Hard-Hard interaction (O-attack).

Mechanistic Diagnostics (The "Why")

The selectivity is governed by Ion Pairing and HSAB (Hard-Soft Acid-Base) Theory .

The Shielding Effect (Desired for C-Alkylation)

In non-polar or moderately polar solvents (THF, Toluene), the metal cation (

-

Result: The Oxygen is physically "shielded" or "masked" by the cation. The electrophile is forced to attack the exposed Carbon.

The Naked Enolate (Undesired / O-Alkylation Risk)

In polar aprotic solvents (DMSO, DMF, HMPA) or with sequestering agents (Crown Ethers), the cation is fully solvated and stripped away from the enolate.

-

Result: You generate a "naked" enolate. Without the cation shielding the Oxygen, the negative charge resides primarily on the Oxygen (due to electronegativity). This dramatically increases the rate of O-alkylation.

Visualizing the Pathway

Figure 1: Mechanistic pathway determining regioselectivity based on solvation and ion pairing.

Troubleshooting Modules

Use these modules to diagnose your specific experimental failure.

Module A: Solvent & Cation Selection (The Hardware)

| Parameter | Favor C-Alkylation (Recommended) | Favors O-Alkylation (Avoid) | Technical Rationale |

| Cation | Lithium ( | Potassium ( | |

| Solvent | THF, DME, Toluene | DMSO, DMF, HMPA, DMPU | Polar aprotic solvents solvate the cation, breaking the ion pair and leaving the Oxygen exposed ("Naked Enolate") [2]. |

| Additives | None | Crown Ethers (e.g., 18-crown-6) | Crown ethers sequester the cation. Never use them if you want C-selectivity. |

Diagnostic Question: Are you using DMF or DMSO to "speed up" the reaction?

Fix: Switch to THF. If solubility is an issue, use a minimal amount of DMF as a co-solvent, but maintain a high concentration of

Module B: Electrophile Dynamics (The Software)

According to HSAB theory, the soft Carbon nucleophile prefers soft electrophiles.

| Electrophile Type | Leaving Group | Hardness | Outcome |

| Alkyl Iodide (R-I) | Iodide ( | Soft | Favors C-Alkylation |

| Alkyl Bromide (R-Br) | Bromide ( | Borderline | Mixed |

| Alkyl Tosylate/Sulfate | Hard | Favors O-Alkylation | |

| Silyl Chlorides | Very Hard | Exclusive O-Alkylation (Silyl Enol Ethers) |

Diagnostic Question: Are you using an alkyl tosylate or mesylate? Fix: Perform a Finkelstein reaction in situ. Add 1.0 equiv of NaI to your reaction mixture to convert the alkyl chloride/tosylate into an alkyl iodide before the enolate attacks.

Standard Operating Procedure (SOP)

Protocol: High C-Selectivity Alkylation of Ethyl Acetoacetate This protocol utilizes the Lithium-Shielding effect to maximize C-alkylation.

Reagents:

-

Ethyl Acetoacetate (1.0 equiv)

-

Base: LiH or NaH (1.1 equiv) (Note: LiH provides better C-selectivity but reacts slower; NaH is the standard compromise).

-

Electrophile: Alkyl Iodide (1.1 equiv).

-

Solvent: Anhydrous THF (0.2 M concentration).

Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Base Suspension: Wash NaH (60% dispersion) with dry hexane to remove oil (optional), then suspend in anhydrous THF at 0°C.

-

Enolate Formation: Add Ethyl Acetoacetate dropwise at 0°C.

-

Observation: Evolution of

gas. -

Critical Step: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 30 mins. Ensure the solution becomes clear (complete enolate formation).

-

-

Alkylation: Cool back to 0°C. Add the Alkyl Iodide dropwise.

-

Note: If using a bromide/chloride, add 10 mol% NaI or TBAI as a catalyst.

-

-

Reaction: Allow to warm to RT and stir. Monitor by TLC.[1]

-

Time: Usually 2-12 hours.

-

-

Quench: Carefully add saturated

. Extract with EtOAc.

Frequently Asked Questions (FAQ)

Q1: I must use a polar aprotic solvent (DMF) because my electrophile is insoluble in THF. What do I do? A: If you must use DMF, you have two options to save C-selectivity:

-

Increase Concentration: Run the reaction at a higher concentration to force ion pairing despite the solvent.

-

Add Lithium Salts: Add anhydrous

or

Q2: I am getting dialkylation (C,C-dialkylation). How do I stop this? A: This is a different issue caused by proton exchange. The mono-alkylated product is less acidic than the starting material, but equilibrium still exists.

-

Fix: Use exactly 1.0 equivalent of base (or slightly less, 0.95 equiv). Do not use excess base.[2] Ensure the alkyl halide is added slowly.

Q3: Can I use Phase Transfer Catalysis (PTC)? A: Yes, but be careful. PTC (e.g., TBAB in DCM/Water) often involves "loose" ion pairs (Quaternary Ammonium salts). While generally effective for C-alkylation due to the soft nature of the ammonium cation, it can sometimes lead to O-alkylation if the electrophile is hard.[3][4] For strict C-selectivity, the LiH/THF anhydrous method is superior.

Decision Matrix

Use this logic flow to design your next experiment.

Figure 2: Decision matrix for optimizing reaction conditions.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (See Chapter 1 on Enolates and Thermodynamic control).

-

House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Seminal work on solvent effects in alkylation).

-

Reich, H. J. (2023). Collection of Determining Factors in Enolate Alkylation. University of Wisconsin-Madison Chemistry Department.

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on Ambident Nucleophiles).

Sources

Optimizing temperature and pH for Methyl 1-octyl-2-oxocyclohexanecarboxylate stability

Technical Support Center: Stability Optimization for Methyl 1-octyl-2-oxocyclohexanecarboxylate

Welcome to the Advanced Application Support Center. Current Status: Operational | Agent: Senior Application Scientist

You are accessing the technical guide for Methyl 1-octyl-2-oxocyclohexanecarboxylate (MOOC) . This molecule belongs to the class of cyclic

This guide moves beyond generic advice, applying mechanistic organic chemistry to troubleshoot specific degradation pathways relevant to the quaternary

Module 1: The Stability Matrix (Mechanistic Insights)

To stabilize MOOC, you must understand how it dies. Unlike simple esters, MOOC faces three distinct threats depending on your environmental parameters.

The Degradation Triad

-

Hydrolysis (The Gateway): Water attacks the methyl ester. This is the rate-limiting step for most degradation.[1]

-

Retro-Claisen Cleavage (The Base Threat): Because MOOC has a quaternary

-carbon (the octyl group and ester are on the same carbon), it cannot easily enolize toward the ester. However, strong bases can attack the ketone (C2), leading to ring opening (cleavage of the C1-C2 bond). -

Decarboxylation (The Thermal Threat): If Hydrolysis occurs, the resulting free acid is thermally unstable. Note: Because MOOC is

-substituted (quaternary), it is more resistant to concerted decarboxylation than unsubstituted analogs, but it will still degrade under forcing conditions.

Visualizing the Threat Landscape The following diagram illustrates the degradation pathways you must prevent.

Figure 1: Mechanistic degradation pathways of cyclic

Module 2: pH Optimization (Troubleshooting)

The Golden Rule: Maintain pH 5.5 – 6.5 .

Cyclic

Troubleshooting Scenario A: "My product yield is low after aqueous workup."

Diagnosis: Likely Retro-Claisen Cleavage or Saponification .[1] If you used a strong base (NaOH, KOH) or even Carbonate (pH > 9) during workup, the hydroxide ion attacks the ketone carbonyl. In cyclic systems, this relieves ring strain by breaking the ring, destroying your core scaffold.

Protocol 1: The "Safe-Zone" Workup Do not use strong bases to neutralize reactions containing MOOC.

| Parameter | Recommended Specification | Reason |

| Target pH | 6.0 ± 0.5 | Minimizes both acid-catalyzed hydrolysis and base-mediated ring opening.[1] |

| Buffer System | Phosphate (0.1 M) or Citrate | Provides high buffer capacity in the neutral range. |

| Quench Base | Sat. NH₄Cl or Dilute HCl | Use Ammonium Chloride to quench basic reactions gently; it buffers around pH 9 initially and drops slowly.[1] |

| Avoid | NaOH, KOH, Na₂CO₃ (High Conc.) | High pH triggers immediate ester hydrolysis or ring cleavage.[1] |

Troubleshooting Scenario B: "I see a new spot on TLC that trails."

Diagnosis: Acid Hydrolysis . If the pH dropped below 4, you likely hydrolyzed the methyl ester to the free acid (which trails on silica due to the COOH group).

Corrective Action:

-

Immediate Neutralization: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) quickly and cold (0°C).

-

Rapid Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly acidic.

Module 3: Thermal Management

The Golden Rule: Process at < 30°C ; Store at -20°C .

Troubleshooting Scenario C: "Product decomposes during rotary evaporation."

Diagnosis: Thermal Stress + Concentration Effect . Even if MOOC is stable at room temperature in solution, concentrating it increases the rate of intermolecular reactions. If any trace acid is present, heating accelerates decarboxylation.

Protocol 2: Thermal Preservation

| Process Step | Max Temp | Critical Instruction |

| Reaction | 25°C | Unless the synthesis demands reflux, keep it cool. |

| Solvent Removal | 30°C (Bath) | Use high vacuum (< 10 mbar) to lower boiling points.[1] Do not heat the bath to speed it up.[2] |

| Distillation | N/A | Do not distill MOOC at atmospheric pressure.[1] It will decompose.[1][2][3] Use Kugelrohr or molecular distillation only if necessary.[1] |

| Storage | -20°C | Store under Argon/Nitrogen. Exclude moisture to prevent slow hydrolysis.[1] |

Module 4: Analytical Protocols

How to validate stability in your lab.

Do not rely on "visual checks."

Protocol 3: The HPLC Stability Assay Use this protocol to verify the shelf-life of your specific batch.

-

Preparation: Dissolve 10 mg MOOC in 1 mL Acetonitrile (ACN).

-

Internal Standard: Add 1 mg Naphthalene (inert, UV active).[1]

-

Conditions:

-

Calculation:

-

Calculate the Ratio:

. -

If

decreases over time (e.g., T=0 vs T=24h), degradation is occurring.

-